molecular formula C23H25ClN2O4 B7743936 Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate

Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate

Cat. No.: B7743936
M. Wt: 428.9 g/mol
InChI Key: JJQNNVUYZNEBIS-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate is a synthetic quinoline derivative characterized by:

  • Quinoline core: A bicyclic aromatic system with a nitrogen atom at position 1.
  • 8-Methyl group: Improves steric bulk and metabolic stability. 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino} moiety: Introduces a secondary amine linked to a 3,4-dimethoxyphenylethyl chain, enabling π-π interactions and hydrogen bonding. 3-Carboxylate ester (ethyl): Increases membrane permeability compared to free carboxylic acids.

This compound is hypothesized to exhibit biological activity (e.g., antimicrobial, anticancer) due to structural similarities to fluoroquinolones and other bioactive quinolines .

Properties

IUPAC Name

ethyl 7-chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]-8-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4/c1-5-30-23(27)17-13-26-21-14(2)18(24)8-7-16(21)22(17)25-11-10-15-6-9-19(28-3)20(12-15)29-4/h6-9,12-13H,5,10-11H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQNNVUYZNEBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCC3=CC(=C(C=C3)OC)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions:

    Amidation: The amino group is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with 2-(3,4-dimethoxyphenyl)ethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, alcohols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines, alcohols.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Pharmacology: The compound is studied for its potential anti-inflammatory and antimicrobial properties.

    Biochemistry: It is used as a probe to study enzyme interactions and protein-ligand binding.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication. Additionally, it may interact with various proteins and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

A. Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate (CAS 457937-18-7)
  • Key Differences: Amino side chain: Dimethylaminoethyl vs. 3,4-dimethoxyphenylethyl. Impact:
  • Higher basicity due to dimethylamino group.
  • Biological Relevance : Likely altered receptor binding compared to the target compound .
B. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Key Differences: 1-Cyclopropyl and 6-Fluoro groups: Common in fluoroquinolones for DNA gyrase inhibition. 4-Oxo group: Enhances chelation with metal ions (e.g., Mg²⁺ in enzymes). 8-Nitro substituent: May confer antibacterial activity but increase toxicity .
C. Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)
  • Key Differences: 8-Bromo vs. 8-Methyl: Bromine’s electronegativity alters electronic properties. 4-Hydroxy vs. 4-Amino: Free hydroxyl group enables hydrogen bonding but reduces membrane permeability.
  • Applications: Used as an intermediate in synthesis; less bioactive than amino-substituted derivatives .

Functional Group Analysis

Compound 7-Substituent 8-Substituent 4-Substituent 3-Substituent
Target Compound Cl CH₃ [2-(3,4-diOMePh)ethyl]amino Ethyl carboxylate
CAS 457937-18-7 Cl CH₃ [2-(NMe₂)ethyl]amino Ethyl carboxylate
Compound Cl, F, NO₂ - 4-Oxo Ethyl carboxylate
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate - Br 4-Hydroxy Ethyl carboxylate

Key Trends :

  • 7-Chloro: Common in antimicrobial quinolines; enhances target binding.
  • 4-Amino vs. 4-Oxo: Amino groups improve interaction with eukaryotic enzymes, while oxo groups target prokaryotic DNA gyrase.
  • 8-Methyl : Unique to the target compound; may reduce metabolic oxidation compared to 8-H or 8-Br.

Pharmacological and Physicochemical Properties

Property Target Compound CAS 457937-18-7 Compound
Molecular Weight ~425 g/mol (estimated) 335.8 g/mol 381.7 g/mol
LogP (Lipophilicity) High (3,4-diOMePh group) Moderate (NMe₂ group) Moderate (NO₂, F, Cl)
Solubility Low in water; high in DMSO Moderate in polar solvents Low (nitro group)
Biological Target Eukaryotic enzymes (e.g., kinases) Uncertain Bacterial DNA gyrase

Notable Findings:

  • The absence of a 4-oxo group suggests a mechanism distinct from fluoroquinolones .

Biological Activity

Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline core with various functional groups, which contribute to its biological properties. The IUPAC name for the compound is ethyl 7-chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]-8-methylquinoline-3-carboxylate. Its molecular formula is C23H25ClN2O4C_{23}H_{25}ClN_{2}O_{4} .

This compound exhibits its biological activity through several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication processes.
  • Topoisomerase Inhibition : It inhibits topoisomerase enzymes crucial for DNA unwinding and replication, leading to cytotoxic effects in cancer cells.
  • Protein Interaction : The compound may modulate the activity of various proteins and enzymes, contributing to its therapeutic effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). For instance, related compounds in the quinoline family have shown IC50 values ranging from 6.502 µM to 11.751 µM against these cell lines .

Anti-inflammatory and Antimicrobial Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory and antimicrobial activities. These properties are attributed to its ability to modulate immune responses and inhibit microbial growth.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
ChloroquineQuinolineAntimalarial
QuinacrineQuinolineAntimalarial
MefloquineQuinolineAntimalarial

This compound differs from these compounds due to its unique substitution pattern, which enhances its pharmacokinetic and pharmacodynamic properties .

Case Studies and Research Findings

  • Cytotoxic Evaluation : A study evaluated various derivatives of quinolines for their cytotoxic activity against multiple cancer cell lines. The findings indicated that compounds with similar structures exhibited promising anticancer effects (GI50 values in the micromolar range) .
  • VEGFR-II Inhibition : Another study focused on related compounds showing significant inhibition of VEGFR-II with IC50 values comparable to established drugs like sorafenib. This suggests potential applications in targeted cancer therapies .

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